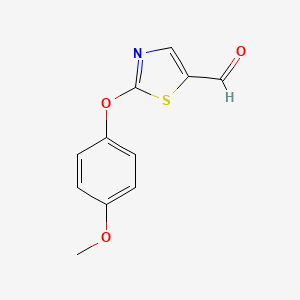

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Vue d'ensemble

Description

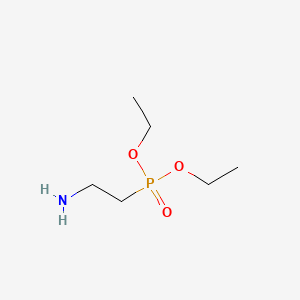

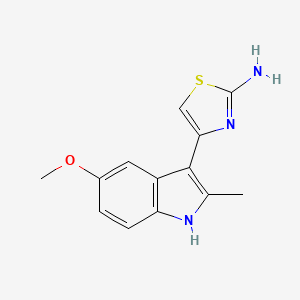

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a chemical compound .

Synthesis Analysis

A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide .Molecular Structure Analysis

The IUPAC name of this compound is 1-methyl-2-oxo-1,2-dihydro-4-pyridinecarboxamide. The InChI code is 1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11) and the InChI key is QASWUZCGTOFYBR-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can be synthesized by heating 4-oxoalkane-1,1,2,2-tetracarbonitriles in an organic solvent in the presence of water for 1–5 min .Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.15 . It is a solid at room temperature .Applications De Recherche Scientifique

Fluorescence Properties

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and similar compounds have been studied for their fluorescence properties. For instance, the non-catalytic conversion of related compounds leads to fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds' spectral-luminescence properties and fluorescence quantum yield have been investigated, suggesting potential applications in fluorescence-based technologies (Ershov et al., 2015).

Synthesis and Diversity-Oriented Applications

These compounds are involved in diversity-oriented synthesis processes. A particular study developed a simple method to synthesize 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, suggesting their role in creating diverse chemical libraries for various research applications (Baškovč et al., 2012).

Potential Anti-HIV Properties

A study on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a closely related compound, showed potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests that derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide might have applications in antiviral research (Tamazyan et al., 2007).

Antimicrobial and Antifungal Applications

Derivatives of this compound, such as 6-oxo-pyridine-3-carboxamide, have been synthesized and evaluated as antibacterial and antifungal agents. This indicates their potential use in developing new antimicrobial and antifungal therapies (El-Sehrawi et al., 2015).

Chemical Synthesis and Modification

These compounds are also involved in various chemical syntheses and modifications. For example, methylation of the pyridine moiety of a related molecule has been studied to enhance its analgesic properties, indicating the flexibility and adaptability of these compounds in medicinal chemistry (Ukrainets et al., 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, and its melting point is between 234-237°c . These properties could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

Propriétés

IUPAC Name |

1-methyl-2-oxopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASWUZCGTOFYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356221 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

CAS RN |

6433-99-4 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural activity relationships (SAR) observed for this class of compounds and how do modifications to the structure impact their activity against EL?

A2: The research highlights the discovery of N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its optimization leading to N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide, which showed improved pharmacokinetic properties []. This suggests that modifications to the core structure, specifically around the pyridine or pyrrole ring and the alkyl side chain, can significantly influence the compound's pharmacokinetic profile and potentially its interaction with EL. Further SAR studies would be needed to establish a comprehensive understanding of how different structural elements influence the potency, selectivity, and overall pharmacological profile within this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)